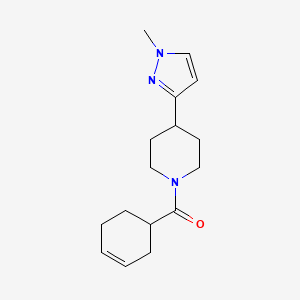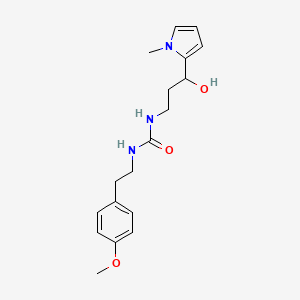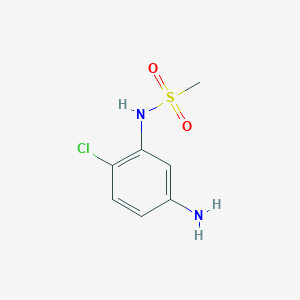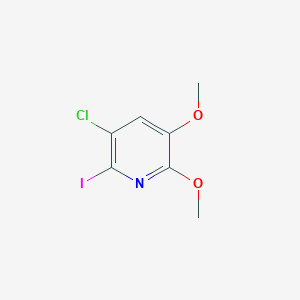
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . They are widely used in a variety of applications due to their chemical properties .
Molecular Structure Analysis
The molecular structure of esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Chemical Reactions Analysis
Esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Physical And Chemical Properties Analysis
Esters have several notable physical and chemical properties . They are generally polar molecules and have lower boiling points than their corresponding carboxylic acids . Additionally, esters of low molar mass are somewhat soluble in water . They are also known for having pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Building Blocks
Acetic acid methyl ester is a valuable building block in organic synthesis. It belongs to the class of pinacol boronic esters, which are bench-stable, easy to purify, and often commercially available. These features make them attractive for chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters are commonly used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations .
Hydromethylation of Alkenes
A fascinating application of this compound involves catalytic protodeboronation, which enables formal anti-Markovnikov alkene hydromethylation. By utilizing a radical approach, researchers have successfully achieved this transformation. The sequence involves the hydromethylation of alkenes, which can be valuable for accessing specific products. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
Researchers have employed acetic acid methyl ester in the total synthesis of various natural products. For example:
Cascade Reactions and Terpenoid Synthesis
In one study, acetic acid methyl ester was involved in a cascade of Prins reactions and polyene cyclization. This synthesis pathway led to the preparation of 3-oxaterpenoids, which are important in natural product chemistry .
Wirkmechanismus
The mechanism of action for esters involves several steps . In the presence of an acid catalyst, the ester can take a proton from the acid, forming an intermediate with a positive charge . This intermediate can then react with a nucleophile, such as water in a hydrolysis reaction, to form a carboxylic acid and an alcohol .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves the reaction of ethyl 3-oxetanecarboxylate with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxetanecarboxylate", "Ethyl chloroacetate", "Base (e.g. sodium hydroxide)", "Water", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Add ethyl chloroacetate to a solution of ethyl 3-oxetanecarboxylate in a suitable solvent, such as dichloromethane", "Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a suitable solvent, such as ethanol", "Add an acid, such as hydrochloric acid, to the solution and stir at room temperature for several hours", "Extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the pure product, (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" ] } | |
CAS-Nummer |
1262769-94-7 |
Produktname |
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester |
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 |
IUPAC-Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
NTDTTXWHMNHYOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(COC1)CC(=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)


![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)


![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

